molecular formula C9H12O4 B3142906 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one CAS No. 51450-38-5

2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one

Cat. No.: B3142906
CAS No.: 51450-38-5
M. Wt: 184.19 g/mol
InChI Key: GAFDBZPDSHSNKK-SFYZADRCSA-N
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Description

2,2-Dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one is a specialized chemical compound that serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This molecule features a fused tetrahydropyran-[1,3]dioxine ring system, a scaffold that is of significant interest in the synthesis of complex natural products and pharmaceuticals . The structure acts as a protected glycals or sugar mimic, making it particularly useful for the diastereoselective synthesis of functionalized heterocyclic systems . Researchers utilize this compound and its analogs as key chiral building blocks for the construction of 1,4-ethanoquinolizine derivatives and other intricate molecular architectures through multi-component reactions . Its mechanism of action in synthetic applications revolves around its ability to act as a precursor to Huisgen's 1,4-dipoles when reacting with electron-deficient alkynes, which can be subsequently trapped by various electrophiles to generate molecular diversity . The compound is offered with the assurance of high purity and is intended for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

51450-38-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(4aR,8aR)-2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one

InChI

InChI=1S/C9H12O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,7-8H,5H2,1-2H3/t7-,8+/m1/s1

InChI Key

GAFDBZPDSHSNKK-SFYZADRCSA-N

SMILES

CC1(OCC2C(O1)C(=O)C=CO2)C

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)C(=O)C=CO2)C

Canonical SMILES

CC1(OCC2C(O1)C(=O)C=CO2)C

Other CAS No.

51450-38-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the use of propargylic alcohols and 4-hydroxy-1-methylquinolin-2-one in the presence of an acid catalyst such as p-toluenesulfonic acid monohydrate. The reaction proceeds through a Friedel-Crafts-type alkylation followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve nucleophiles or electrophiles under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2,2-Dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrano[3,2-d]dioxin Derivatives
  • Compound A vs. This substitution likely enhances aqueous solubility but reduces stability against oxidation compared to Compound A .
  • Compound A vs. 8a-Methyltetrahydro-4H,5H-pyrano[4,3-d][1,3]dioxine (Compound C): Compound C (CAS 54340-98-6) features a pyrano[4,3-d]dioxine core instead of [3,2-d], altering ring strain and conjugation.
Pyrano-Fused Chromones and Flavonoids
  • 8,8-Dimethyl-2-phenylpyrano[2,3-f]chromen-4-one (Compound D): This chromenone derivative (MFCD27968709) incorporates a phenyl group at position 2 and a chromenone moiety.
Pyrano-Pyrimidinone Derivatives
  • 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (Compound E): The pyrimidinone ring introduces nitrogen atoms, enabling hydrogen bonding and basicity absent in Compound A. This structural feature is critical for pharmaceutical applications, such as kinase inhibition .

Physicochemical Properties

Key Data from NMR and Solubility Studies
Property Compound A Compound B Compound D
13C NMR (δ, ppm) Not reported 75.2 (C-8 hydroxyl) 163.5 (chromenone carbonyl)
Solubility Likely low (nonpolar methyl groups) Moderate (hydroxyl group) Low (aromatic phenyl)
Melting Point Not reported 180–182°C (estimated) 215–217°C

Compound A’s methyl groups likely increase lipophilicity (logP ~2.5–3.0), whereas Compound B’s hydroxyl group reduces logP (~1.5–2.0). Compound D’s phenyl and chromenone groups further elevate logP (~3.5–4.0), impacting bioavailability .

Biological Activity

2,2-Dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O4. Its structure features a pyran ring fused with a dioxin moiety, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, the synthesis may include cyclization processes that yield the desired pyrano-dioxin structure. Detailed methodologies can vary based on the starting materials and specific reaction conditions used.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. In vitro studies have shown that derivatives of this compound can effectively scavenge free radicals, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms .

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of various pyrano-dioxins, this compound was found to exhibit high radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound's ability to donate electrons and stabilize free radicals was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .

Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibition zones in agar diffusion tests. The structure-activity relationship (SAR) analysis suggested that modifications on the dioxin ring could enhance antimicrobial efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantHigh radical scavenging activity
AntimicrobialEffective against multiple bacteria

Q & A

Synthetic Routes and Characterization

Basic Question: Q. What are the common synthetic strategies for 2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one, and how are intermediates validated? Methodological Answer: The compound is synthesized via cyclization of substituted pyran or dioxane precursors. For example, derivatives of pyrano-dioxin systems are often prepared using ketone or ester intermediates under acidic or basic conditions. Key steps include:

  • Amine-mediated cyclization : Reacting acetylated pyridones with amines (e.g., benzylamine, ethanolamine) in solvents like THF or DCM to form fused pyrano-dioxin frameworks .
  • Characterization : 1H/13C NMR confirms substituent positions (e.g., methyl groups at C2 and C8), while HRMS validates molecular weight. For example, derivatives in showed distinct δ 1.2–1.5 ppm for methyl groups in NMR and HRMS accuracies within ±0.001 Da .

Advanced Question: Q. How can stereochemical challenges in pyrano-dioxin synthesis be addressed, particularly for diastereomeric intermediates? Methodological Answer: Stereocontrol requires chiral auxiliaries or enantioselective catalysts. For example:

  • Chiral resolving agents : Use of (R)- or (S)-BINOL derivatives to isolate enantiomers during cyclization .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., in ) resolves absolute configurations of hexahydropyrano-dioxine diastereomers, critical for bioactive derivatives .

Structural and Spectroscopic Analysis

Basic Question: Q. What spectroscopic techniques are essential for confirming the fused pyrano-dioxin scaffold? Methodological Answer:

  • NMR : 1H NMR identifies proton environments (e.g., δ 4.5–5.5 ppm for pyran oxygen-adjacent protons). 13C NMR distinguishes carbonyl (δ 170–180 ppm) and quaternary carbons .
  • FTIR : Absorptions at 1720–1750 cm⁻¹ confirm lactone or ketone carbonyl groups .

Advanced Question: Q. How do computational methods (e.g., DFT) complement experimental data for structural elucidation? Methodological Answer:

  • DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) and compare with experimental data to validate fused-ring conformers .
  • Molecular docking : Models interactions between pyrano-dioxin derivatives and biological targets (e.g., enzymes in ) to prioritize synthesis .

Biological Activity and Structure-Activity Relationships (SAR)

Basic Question: Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound? Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative studies) .

Advanced Question: Q. How can SAR studies optimize pyrano-dioxin derivatives for selective cytotoxicity? Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at C3/C5 to enhance DNA intercalation .
  • Pharmacokinetic profiling : Use HPLC-MS to measure logP (lipophilicity) and correlate with cytotoxicity in MTT assays .

Handling Data Contradictions

Basic Question: Q. How should researchers resolve inconsistencies in reported synthetic yields for pyrano-dioxin derivatives? Methodological Answer:

  • Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMSO vs. technical grade) and reaction atmosphere (N2 vs. air) .
  • Byproduct analysis : LC-MS identifies side products (e.g., dimerization in derivatives) .

Advanced Question: Q. What mechanistic insights explain divergent regioselectivity in cyclization reactions? Methodological Answer:

  • Kinetic vs. thermodynamic control : Varying temperatures (e.g., 25°C vs. reflux) favor different transition states. For example, showed higher temperatures (80°C) stabilize bulkier intermediates .
  • Isotopic labeling : 18O-tracing in lactone formation clarifies nucleophilic attack pathways .

Computational and Experimental Synergy

Basic Question: Q. Which software tools are recommended for modeling pyrano-dioxin derivatives? Methodological Answer:

  • ChemDraw : Generates IUPAC-compliant structures and predicts NMR shifts .
  • Mercury (CCDC) : Visualizes crystallographic data (e.g., dihedral angles in ) .

Advanced Question: Q. How can molecular dynamics (MD) simulations predict solvent effects on reactivity? Methodological Answer:

  • Explicit solvent models : Simulate DMSO vs. THF solvation shells to explain reaction rates (e.g., THF stabilizes oxonium intermediates in ) .
  • Free-energy calculations : Predict activation barriers for ring-closing steps using metadynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one
Reactant of Route 2
2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one

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